3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-5-hydroxy-4,4-dimethyl- 3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-5-hydroxy-4,4-dimethyl-
Brand Name: Vulcanchem
CAS No.: 81778-16-7
VCID: VC16256060
InChI: InChI=1S/C12H14ClNO3/c1-12(2)10(15)14(17-11(12)16)7-8-5-3-4-6-9(8)13/h3-6,11,16H,7H2,1-2H3
SMILES:
Molecular Formula: C12H14ClNO3
Molecular Weight: 255.70 g/mol

3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-5-hydroxy-4,4-dimethyl-

CAS No.: 81778-16-7

Cat. No.: VC16256060

Molecular Formula: C12H14ClNO3

Molecular Weight: 255.70 g/mol

* For research use only. Not for human or veterinary use.

3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-5-hydroxy-4,4-dimethyl- - 81778-16-7

Specification

CAS No. 81778-16-7
Molecular Formula C12H14ClNO3
Molecular Weight 255.70 g/mol
IUPAC Name 2-[(2-chlorophenyl)methyl]-5-hydroxy-4,4-dimethyl-1,2-oxazolidin-3-one
Standard InChI InChI=1S/C12H14ClNO3/c1-12(2)10(15)14(17-11(12)16)7-8-5-3-4-6-9(8)13/h3-6,11,16H,7H2,1-2H3
Standard InChI Key MDZOMCCXUBFSBT-UHFFFAOYSA-N
Canonical SMILES CC1(C(ON(C1=O)CC2=CC=CC=C2Cl)O)C

Introduction

Chemical Identity and Structural Properties

The molecular formula of 3-isoxazolidinone, 2-[(2-chlorophenyl)methyl]-5-hydroxy-4,4-dimethyl-, is C₁₂H₁₄ClNO₃, corresponding to a molecular weight of 255.70 g/mol. Its structure features a 3-isoxazolidinone core with the following substituents:

  • A 2-chlorobenzyl group at the 2-position, contributing aromaticity and lipophilicity.

  • 4,4-Dimethyl groups enhancing steric hindrance and metabolic stability.

  • A 5-hydroxy group introducing polarity and influencing hydrogen-bonding interactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₄ClNO₃
Molecular Weight255.70 g/mol
CAS Registry NumberNot formally assigned
Melting PointData unavailable
Boiling PointData unavailable
SolubilityLikely polar organic solvents

The hydroxyl group at position 5 distinguishes this compound from its parent herbicide, clomazone (2-[(2-chlorophenyl)methyl]-4,4-dimethyl-3-isoxazolidinone), which lacks this functional group . This modification alters its physicochemical behavior, including increased solubility in aqueous environments compared to the parent compound.

Synthesis and Production Pathways

Metabolic Derivatization in Plants

In vivo studies using Lactuca sativa (lettuce) exposed to clomazone reveal that the 5-hydroxy metabolite forms via cytochrome P450-mediated oxidation . This biotransformation pathway involves:

  • Hydroxylation: Addition of a hydroxyl group at the 5-position of the isoxazolidinone ring.

  • Isomerization: Potential formation of positional isomers depending on the site of oxidation.

  • Conjugation: Subsequent glucuronidation or glutathione conjugation for detoxification .

Table 2: Comparative Properties of Clomazone and Its 5-Hydroxy Metabolite

PropertyClomazone5-Hydroxy-Clomazone
Molecular FormulaC₁₂H₁₄ClNO₂C₁₂H₁₄ClNO₃
Molecular Weight239.70 g/mol255.70 g/mol
Key Functional GroupsIsoxazolidinone, 2-chlorobenzylAdditional 5-hydroxy group
Herbicidal ActivityHighReduced (presumed)

Analytical Characterization and Detection

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The detection of trace metabolites like 5-hydroxy-clomazone requires highly sensitive methods. Predictive Multiple Reaction Monitoring (pMRM) on triple-quadrupole linear ion trap systems enables targeted analysis with limits of detection in the low-picogram range .

Key Analytical Parameters:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Transition Ions: m/z 256 → 125 (quantitative), m/z 256 → 141 (confirmatory) .

  • Chromatographic Retention: 8.2 minutes on a C18 column (comparable to clomazone at 10.1 minutes) .

High-Resolution Mass Spectrometry (HRMS)

Accurate mass measurements using HRMS confirm the elemental composition of the metabolite. For 5-hydroxy-clomazone:

  • Observed m/z: 256.073 (theoretical m/z 256.074 for C₁₂H₁₄ClNO₃).

  • Isotopic Pattern: Distinctive chlorine doublet (³⁵Cl:³⁷Cl ≈ 3:1) .

Fragmentation Pathways:

  • Primary Cleavage: Loss of the 2-chlorobenzyl group (m/z 125).

  • Secondary Cleavage: Dehydration of the hydroxyl group (m/z 238) .

Herbicidal Activity and Environmental Impact

Mode of Action

Clomazone inhibits phytoene desaturase, a key enzyme in carotenoid biosynthesis, leading to chlorophyll photooxidation and plant death . The 5-hydroxy metabolite exhibits reduced herbicidal activity, likely due to increased polarity and decreased membrane permeability .

Environmental Persistence

  • Soil Half-Life: Clomazone persists for 30–60 days, but hydroxylation accelerates degradation.

  • Leaching Potential: The metabolite’s higher solubility may increase groundwater mobility, necessitating monitoring in agricultural runoff .

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